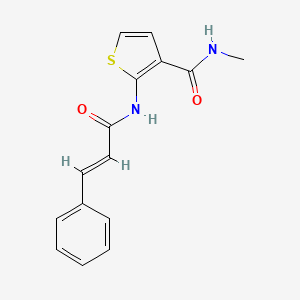
2-cinnamamido-N-methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-cinnamamido-N-methylthiophene-3-carboxamide” is a compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The “cinnamamido” part suggests the presence of a cinnamoyl group, which is derived from cinnamic acid, a compound found in cinnamon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, an amide bond (connecting the thiophene ring and the cinnamoyl group), and a methyl group attached to the nitrogen atom of the amide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thiophene ring might impart aromaticity, while the amide bond could allow for hydrogen bonding .Applications De Recherche Scientifique
Radiosensitizers and Cytotoxins : Nitrothiophene-5-carboxamides with N-(omega-aminoalkyl) side chains, including compounds related to 2-cinnamamido-N-methylthiophene-3-carboxamide, have been investigated for their potential as radiosensitizers and selective cytotoxins. These compounds were evaluated for their ability to sensitize hypoxic mammalian cells to radiation and their selective cytotoxicity in bioreductive conditions (Threadgill et al., 1991).
Anticancer Properties : Cinnamic acid derivatives, including those structurally similar to 2-cinnamamido-N-methylthiophene-3-carboxamide, have been synthesized and evaluated for their anticancer activities. The study explored quantitative structure-activity relationships (QSAR) to correlate chemical structures with biological activity, revealing some derivatives with significant inhibitory activity against P388 leukemia cells (Ernawati et al., 2014).
Antimicrobial and Antifungal Activity : Compounds similar to 2-cinnamamido-N-methylthiophene-3-carboxamide, specifically thiophene-2-carboxaldehyde alpha-(N)-heterocyclichydrazones, have been synthesized and tested for their antimicrobial and antifungal properties. These compounds displayed moderate antifungal activity against certain strains, although no anti-HIV activity was observed (Savini et al., 2004).
Fungicidal Activity : Thiophene carboxamide fungicides, related to 2-cinnamamido-N-methylthiophene-3-carboxamide, have been studied for their structure-activity relationships with the succinate dehydrogenase complex in various strains of Aspergillus nidulans. These studies provide insights into the development of fungicides and understanding the mechanisms of fungicidal resistance (White & Georgopoulos, 1980).
Green Solvent Processing : Research on poly(3-alkylamidethiophenes) similar to 2-cinnamamido-N-methylthiophene-3-carboxamide has revealed their potential for processing using green, sustainable solvents like ethanol and 1-butanol. These findings have implications for the sustainable production of organic electroactive materials (Ye et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-16-14(19)12-9-10-20-15(12)17-13(18)8-7-11-5-3-2-4-6-11/h2-10H,1H3,(H,16,19)(H,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLQWMGNYCWOLP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cinnamamido-N-methylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

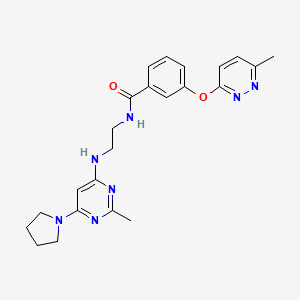
![4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine](/img/structure/B2463903.png)
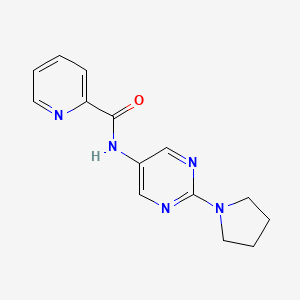
![N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2463906.png)
![(E)-N-carbamoyl-2-cyano-3-[5-(3,4-dichlorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2463907.png)
![8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2463908.png)
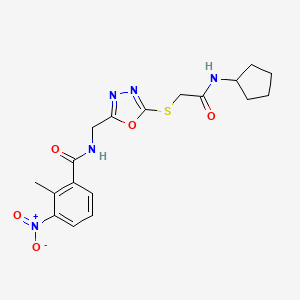
![N-(2-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2463910.png)
![2-Cyclopentylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide](/img/structure/B2463917.png)
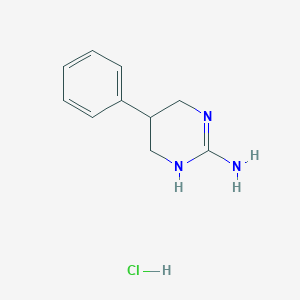
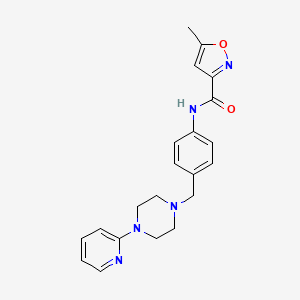
![Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2463921.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2463923.png)
![{3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2463924.png)